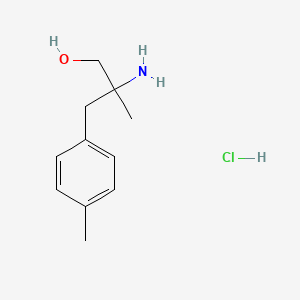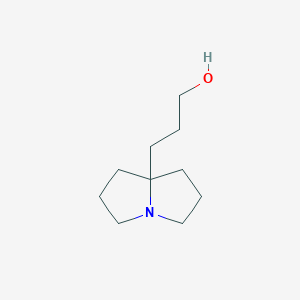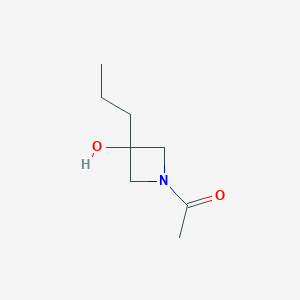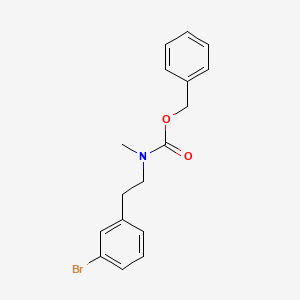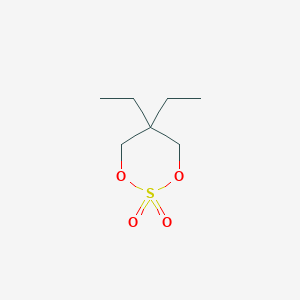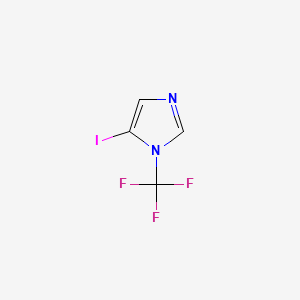![molecular formula C18H17ClF3N3O3S2 B13490193 N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B13490193.png)
N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoroethoxy group, a thiazole ring, and a methanesulfonamide moiety, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride typically involves multiple steps. One common route includes the reaction of 2-(2,2,2-trifluoroethoxy)aniline with 4-bromo-1,3-thiazole under suitable conditions to form an intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Hydroxide ions (OH⁻), amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
Lansoprazole: A proton pump inhibitor with a similar trifluoroethoxy group.
Omeprazole: Another proton pump inhibitor with structural similarities.
Rabeprazole: Shares the trifluoroethoxy moiety and is used for similar therapeutic purposes.
Uniqueness
N-[4-(2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}-1,3-thiazol-4-yl)phenyl]methanesulfonamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H17ClF3N3O3S2 |
|---|---|
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
N-[4-[2-[2-(2,2,2-trifluoroethoxy)anilino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H16F3N3O3S2.ClH/c1-29(25,26)24-13-8-6-12(7-9-13)15-10-28-17(23-15)22-14-4-2-3-5-16(14)27-11-18(19,20)21;/h2-10,24H,11H2,1H3,(H,22,23);1H |
Clave InChI |
LWAFEEWJGVSRKE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OCC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


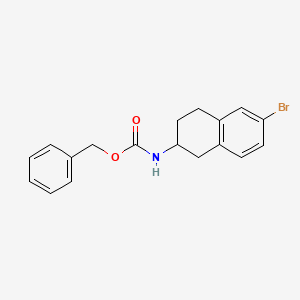
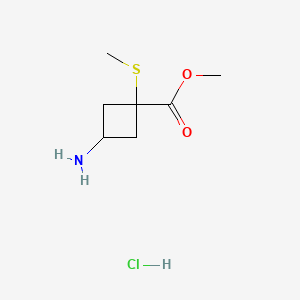



![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
